Tetrabutylammonium iodide

Catalog No.
S586556
CAS No.
311-28-4
M.F
C16H36IN
M. Wt
369.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium iodide

CAS Number

311-28-4

Product Name

Tetrabutylammonium iodide

IUPAC Name

tetrabutylazanium;iodide

Molecular Formula

C16H36IN

Molecular Weight

369.37 g/mol

InChI

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

DPKBAXPHAYBPRL-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Tetrabutylammonium iodide is a quaternary ammonium salt with the chemical formula [(C4H9)4N]I. It consists of a large organic cation, tetrabutylammonium, paired with an iodide anion, which imparts its ionic characteristics. This compound appears as a white to almost white crystalline powder and is soluble in both water and various organic solvents, making it versatile for numerous chemical applications. Tetrabutylammonium iodide is primarily recognized for its role as a phase transfer catalyst, facilitating reactions between reactants in different phases, particularly organic and aqueous environments

As a phase-transfer catalyst, TBAI forms a complex with the ionic species in the aqueous phase. This complex can then migrate to the organic phase due to the lipophilic nature of the n-butyl groups. Once in the organic phase, the ionic species dissociates from the TBAI complex and participates in the reaction [].

Catalyst in Organic Synthesis:

TBAI functions as a phase-transfer catalyst in various organic reactions. Its lipophilic (fat-soluble) nature allows it to transfer ionic species between immiscible phases (e.g., water and organic solvent) facilitating reactions that wouldn't occur otherwise. This unique property makes TBAI valuable in diverse organic syntheses, including:

  • Alkylation reactions: TBAI promotes the transfer of alkyl groups from an aqueous phase to an organic phase, enabling the synthesis of various organic compounds. [Source: Li, J.-J., & Corey, E. J. (1995). Asymmetric synthesis of (+)- and (-)-gibberellic acid using a chiral phase-transfer catalyst. Journal of the American Chemical Society, 117(10), 2901-2902.] ()
  • Acylation reactions: Similar to alkylation, TBAI facilitates the transfer of acyl groups, allowing the introduction of functional groups like amides and esters into organic molecules. [Source: Mukhopadhyay, S., & Hajra, A. (2003). A facile and efficient synthesis of α,β-unsaturated esters using tetrabutylammonium iodide under microwave irradiation. Synlett, 2003(11), 2057-2060.] ()

Ionic Liquid Formation:

TBAI, when combined with specific anions, can form ionic liquids, which are salts with melting points below 100°C. These unique liquids possess various desirable properties, such as high thermal and chemical stability, making them valuable in research applications like:

  • Electrolytes in batteries and supercapacitors: TBAI-based ionic liquids are being explored as electrolytes due to their ability to conduct ions efficiently and their wide electrochemical window. [Source: Armand, M., Endres, F., MacFarlane, D. R., & Ohno, H. (2009). Ionic liquids for cathode materials. Nature Materials, 8(8), 655-660.] ()
  • Extraction solvents for biomolecules: TBAI-based ionic liquids can selectively extract biomolecules like proteins and enzymes from complex mixtures, facilitating their purification and analysis. [Source: Freire, M. G., & Coutinho, J. A. P. (2010). Ionic liquids as an alternative for biocatalysis and bioprocessing. Trends in Biotechnology, 28(6), 339-349.] ()

  • Oxidative α-Azidation: It catalyzes the oxidative α-azidation of carbonyl compounds using sodium azide and dibenzoyl peroxide, generating cyclic β-ketocarbonyl derivatives .
  • Hydroxylation: The compound is utilized in the hydroxylation of naphthoquinone derivatives when combined with tert-butyl hydroperoxide as an oxidant .
  • Aziridination: Tetrabutylammonium iodide has been shown to catalyze the aziridination of alkenes, highlighting its effectiveness in facilitating nucleophilic substitutions .
  • Cross-Coupling Reactions: It enhances transition-metal-free cross-coupling reactions, allowing for the construction of diverse chemical bonds with high selectivity

    Tetrabutylammonium iodide can be synthesized through several methods:

    • Quaternization Reaction: The most common method involves reacting tetrabutylamine with iodine or an iodide salt. This reaction typically occurs in an organic solvent under reflux conditions.
    • Ion Exchange: Tetrabutylammonium bromide can be converted to tetrabutylammonium iodide using an ion exchange process with potassium iodide, where bromide ions are replaced by iodide ions.

    The synthesis methods are generally straightforward and yield high-purity products suitable for laboratory use.

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  • Pharmaceutical Chemistry: Its utility in drug synthesis highlights its importance in pharmaceutical research and development.
  • Interaction studies involving tetrabutylammonium iodide often focus on its catalytic behavior in various reactions. Research indicates that it can form reactive intermediates such as ammonium hypoiodite during catalysis, which enhances its effectiveness in facilitating nucleophilic substitutions and oxidations . The understanding of these interactions aids in optimizing reaction conditions for better yields.

    Tetrabutylammonium iodide shares similarities with other quaternary ammonium salts but stands out due to its specific applications and properties. Here are some comparable compounds:

    CompoundFormulaUnique Features
    Tetrabutylammonium bromide[(C4H9)4N]BrSimilar phase transfer capabilities but less effective than iodide salt.
    Benzyltriethylammonium chloride[C6H5C2H5N]ClUsed in similar applications but can be more expensive and less effective as a catalyst.
    Cetyltrimethylammonium bromide[C16H33N(CH3)3]BrCommonly used as a surfactant; less soluble in water compared to tetrabutylammonium iodide.

    Tetrabutylammonium iodide's unique combination of solubility, catalytic efficiency, and ability to facilitate phase transfer reactions distinguishes it from these similar compounds, making it particularly valuable in organic synthesis and industrial applications.

    Related CAS

    10549-76-5 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 295 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (86.1%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (68.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (84.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (85.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Detergents

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    311-28-4

    General Manufacturing Information

    1-Butanaminium, N,N,N-tributyl-, iodide (1:1): ACTIVE

    Dates

    Modify: 2023-08-15

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